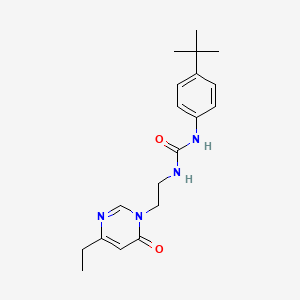

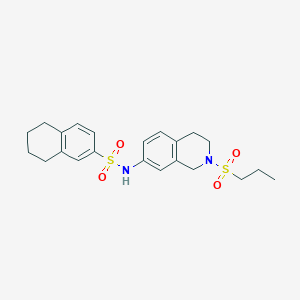

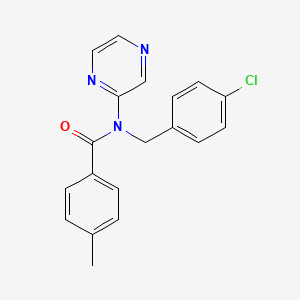

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

Applications De Recherche Scientifique

Inhibition of FGF-1 Receptor Tyrosine Kinase Activity

A study by Batley et al. (1997) revealed that a compound structurally related to 1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, named PD 161570, effectively inhibits the human FGF-1 receptor tyrosine kinase. This inhibition is more selective towards the FGF-1 receptor compared to the PDGFβ or EGF receptor tyrosine kinases. This inhibition also suppressed phosphorylation of the FGF-1 receptor in human ovarian carcinoma cells and blocked their growth in culture (Batley et al., 1997).

Antioxidant Activity of Derivatives

George et al. (2010) synthesized derivatives from a urea base, similar to the chemical . These derivatives were screened for their antioxidant activity. The study involved condensing urea with other compounds to form products that were then characterized and evaluated for their antioxidant properties (George et al., 2010).

Strong Dimerization via Hydrogen Bonding

Beijer et al. (1998) investigated the dimerization of 6-methyl-2-butylureidopyrimidone, which shares structural similarities with the compound . This dimerization occurs through four hydrogen bonds in both the solid state and in solution, demonstrating the compound's potential as a building block in supramolecular chemistry (Beijer et al., 1998).

Association with 2-Amino-1,8-Naphthyridines and Benzoates

Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, focusing on the substituent effect on complexation. This research highlights the versatility of urea derivatives in forming complexes with other compounds, which could have implications for their use in various scientific applications (Ośmiałowski et al., 2013).

Inhibition Profiles Against Various Enzymes

Sujayev et al. (2016) synthesized a cyclic urea derivative and tested its inhibition of carbonic anhydrase isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes play significant roles in various physiological processes, and the study provides insight into the potential therapeutic applications of such compounds (Sujayev et al., 2016).

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-5-15-12-17(24)23(13-21-15)11-10-20-18(25)22-16-8-6-14(7-9-16)19(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCNBIXELBSBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(tert-butyl)phenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)

![2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2978890.png)

![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)

![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978904.png)